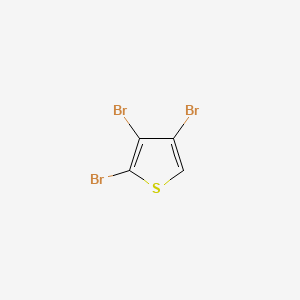
2,3,4-Tribromothiophene
Cat. No. B1329577
Key on ui cas rn:
3141-25-1
M. Wt: 320.83 g/mol
InChI Key: ZDXQFDMBZUQHOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05621113
Procedure details


A solution of 2,3,4-tribromothiophene (2.56 g, 0.0080 mol) in 20 mL of diethyl ether was cooled to -78° C. and then n-butyllithium (5.0 mL, 1.6M) in hexanes was added slowly from an addition funnel. When the addition was complete, the reaction mixture was stirred for 15 minutes. Then DMF (0.88 g, 1.2 mol) was added in one portion. The reaction mixture was gradually warmed to room temperature and was left to stir overnight. The reaction was quenched with aqueous ammonium chloride solution and extracted twice with diethyl ether. The organic extracts were combined, washed with two small portions of water and then brine and dried (MgSO4). The solution was filtered and concentrated, and the residue was purified on flash silica gel with 2.5% diethyl ether-hexanes to provide 1.1 g of 3,4-dibromothiophene-2-carboxaldehyde as an off-white solid. The above sequence was repeated as above except that the n-butyllithium was cooled to -78° C. and then was added to the thiophene solution by cannulation. The reaction mixture was stirred for 2 h before DMF was added. The reaction was worked up as before and the crude product was recrystallized from ether to give 0.9 g of product. A third preparation was also done. A solution of 2,3,4-tribromothiophene (4.8 g, 0.015 mol) in 20 mL of diethyl ether was cooled to -78° C. and then n-butyllithium (10.0 mL, 1.6M) was added slowly from an addition funnel. When the addition was complete, the reaction mixture was stirred for 15 minutes. Then DMF (1.82 g, 0.025 mol) was added in one portion. The reaction mixture was gradually warmed to room temperature, and was left to stir overnight. The reaction was quenched with aqueous ammonium chloride solution and extracted twice with diethyl ether. The organic extracts were combined, washed with two small portions of water and then brine and dried (MgSO4). The solution was filtered and concentrated, and the residue was purified on flash silica gel with 2.5% diethyl ether-hexanes. The product was combined with the previous batches of 3,4-dibromothiophene-2-carboxaldehyde and recrystallized from diethylether to give 3.7 g of 3,4-dibromothiophene-2-carboxaldehyde, A8, whose NMR in CDCl3 supported the desired product structure. ##STR48##



[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[S:3][CH:4]=[C:5]([Br:8])[C:6]=1[Br:7].C([Li])CCC.CN([CH:17]=[O:18])C>C(OCC)C>[Br:7][C:6]1[C:5]([Br:8])=[CH:4][S:3][C:2]=1[CH:17]=[O:18]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.56 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1SC=C(C1Br)Br
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
[Compound]
|
Name
|
hexanes
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0.88 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
When the addition
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was left
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
to stir overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched with aqueous ammonium chloride solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted twice with diethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with two small portions of water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
brine and dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solution was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified on flash silica gel with 2.5% diethyl ether-hexanes
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(SC=C1Br)C=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.1 g | |
| YIELD: CALCULATEDPERCENTYIELD | 50.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
